molecular formula C19H25NO2S B5715891 1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine

1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine

Cat. No.: B5715891
M. Wt: 331.5 g/mol
InChI Key: XBORMNBTQQZXQT-UHFFFAOYSA-N
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Description

1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine is a complex organic compound that features a piperidine ring attached to a naphthalene moiety via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine typically involves the reaction of 1,8-diethylnaphthalene with piperidine in the presence of a sulfonylating agent. Commonly used sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonylating agent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The piperidine ring may also contribute to the compound’s biological effects by interacting with receptors or enzymes .

Comparison with Similar Compounds

  • 1-(1,8-Diethylnaphthalen-2-yl)sulfonylmorpholine
  • 1-(1,8-Diethylnaphthalen-2-yl)sulfonylpyrrolidine
  • 1-(1,8-Diethylnaphthalen-2-yl)sulfonylazepane

Uniqueness: 1-(1,8-Diethylnaphthalen-2-yl)sulfonylpiperidine is unique due to the combination of the naphthalene moiety and the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,8-diethylnaphthalen-2-yl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S/c1-3-15-9-8-10-16-11-12-18(17(4-2)19(15)16)23(21,22)20-13-6-5-7-14-20/h8-12H,3-7,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBORMNBTQQZXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1C(=C(C=C2)S(=O)(=O)N3CCCCC3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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